![molecular formula C11H15ClF3NO B1379725 Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride CAS No. 1787896-04-1](/img/structure/B1379725.png)
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride
Vue d'ensemble
Description
“Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride” is also known as Fluoxetine Hydrochloride . It is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It contains not less than 98.0% and not more than 102.0% of fluoxetine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the Mannich Bases were synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . Other synthesis methods involve the transformation of the chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular formula of this compound is C17H18F3NO·HCl . The InChI code is 1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8 (3-5-9)10 (11,12)13;/h2-5,14H,6-7H2,1H3;1H .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical And Chemical Properties Analysis
The compound melts at 159.6 °C . The molecular weight of the compound is 309.33 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride derivatives have been investigated for their corrosion inhibition properties. Specifically, derivatives like 2-{[(4-hydroxyphenyl)amino]methyl}phenol have shown high inhibition efficiency for mild steel in aggressive solutions such as HCl. These compounds form a protective film on the steel surface, significantly decreasing corrosion rates. The efficiency of these inhibitors can be influenced by factors like the concentration and the presence of specific substituent groups on the aromatic ring. Their mechanism of action and the optimal structural attributes for corrosion inhibition have been elucidated using techniques like electrochemical measurements, surface analysis, and molecular dynamics simulations (Boughoues et al., 2020).
Nanofiltration Membrane Development
Compounds related to Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride have been utilized in the fabrication of thin-film composite (TFC) nanofiltration (NF) membranes. Notably, sulfonated aromatic diamine monomers have been synthesized and incorporated into the membrane structure, significantly enhancing water flux and hydrophilicity without compromising dye rejection capabilities. The presence of sulfonic acid groups in these monomers plays a pivotal role in determining the membranes' water permeation and dye rejection performance. This application is crucial for the treatment of dye solutions, presenting a path toward more efficient water purification technologies (Liu et al., 2012).
Propriétés
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(7-15-2)16-10-5-3-9(4-6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIHJJUICAMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



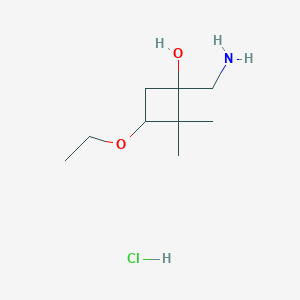
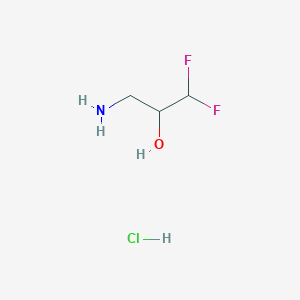
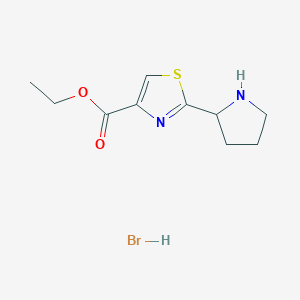
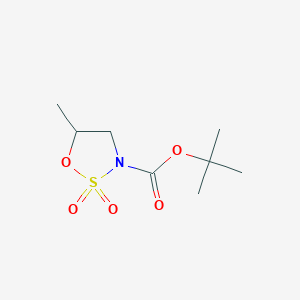
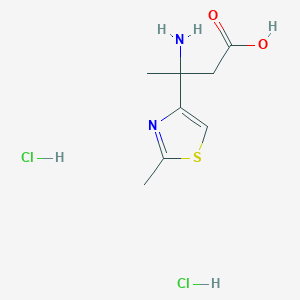
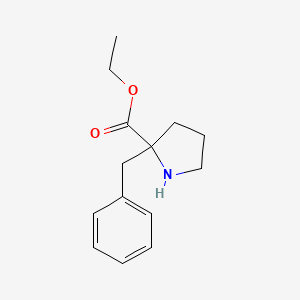
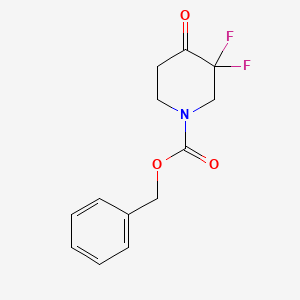
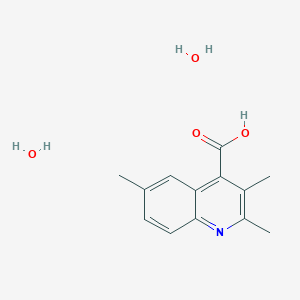
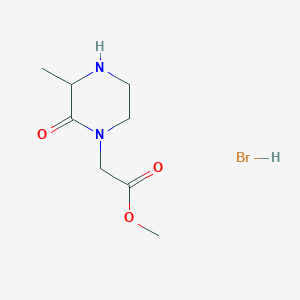
![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)